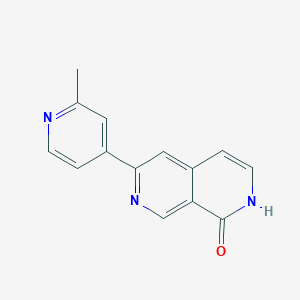
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a pyridine ring substituted with a methyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-4-pyridinecarboxaldehyde and 2-aminonicotinic acid can be used. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Naphthyridine: A simpler analog without the pyridine ring substitution.
2-Methyl-4-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-Aminonicotinic Acid: Another precursor used in the synthesis.
Uniqueness
6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is unique due to its fused bicyclic structure with a substituted pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H11N3O |
|---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
6-(2-methylpyridin-4-yl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H11N3O/c1-9-6-11(3-4-15-9)13-7-10-2-5-16-14(18)12(10)8-17-13/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
WWUCLNLPDRJIFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















